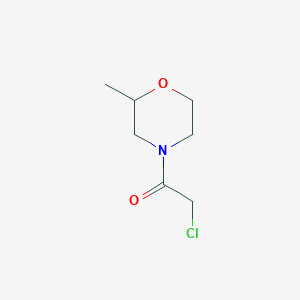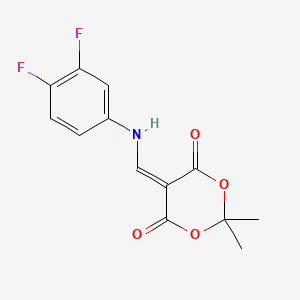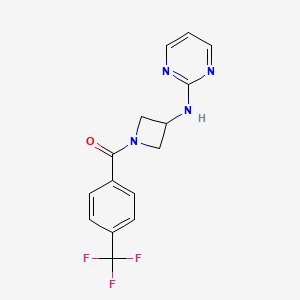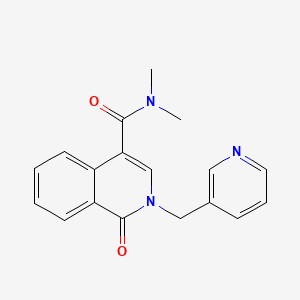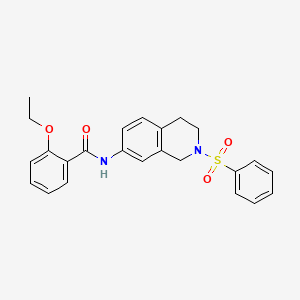
2-ethoxy-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Novel Synthesis Approaches
- Pummerer-Type Reaction : A novel synthesis approach for 1,2,3,4-tetrahydroquinolines (TQs) employs intramolecular cyclization of N-aryl-N-[(phenylsulfinyl)propyl]formamides using the Pummerer reaction, demonstrating an efficient method for TQ synthesis (Toda, Sakagami, & Sano, 1999).
- Bischler–Napieralski Isoquinoline Synthesis : The Bischler–Napieralski reaction produces 7-methoxy-1-phenyl-3,4-dihydroisoquinolines, highlighting a method for generating isoquinoline derivatives, which may be related to the synthesis pathway of the compound (Doi, Shirai, & Sato, 1997).
Potential Medicinal Applications
- Histone Deacetylase (HDAC) Inhibitors : 1-Arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines have been developed as potent HDAC inhibitors, demonstrating cytotoxicity to cancer cells and suggesting a role in cancer therapy (Liu et al., 2015).
- Anticancer Evaluation : Phenylaminosulfanyl-1,4-naphthoquinone derivatives have shown significant cytotoxic activity against various human cancer cell lines, indicating the potential of related sulfonamide compounds in cancer treatment (Ravichandiran et al., 2019).
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound is a derivative of benzenesulfonyl and tetrahydroisoquinoline, both of which have been associated with various biological activities . .
Mode of Action
Sulfonyl derivatives are known to interact with their targets by competitive inhibition The compound may bind to its target, preventing the normal substrate from binding and thus inhibiting the reaction
Biochemical Pathways
For instance, sulfonyl derivatives are known to inhibit the synthesis of folic acid in bacteria
Pharmacokinetics
The compound’s molecular weight (333402 Da) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 Da are generally well-absorbed
Result of Action
Benzenesulfonyl derivatives have been associated with various biological activities, including antibacterial activity
properties
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-2-30-23-11-7-6-10-22(23)24(27)25-20-13-12-18-14-15-26(17-19(18)16-20)31(28,29)21-8-4-3-5-9-21/h3-13,16H,2,14-15,17H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTJJDOLFLIEMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B2500505.png)
![1-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2500506.png)
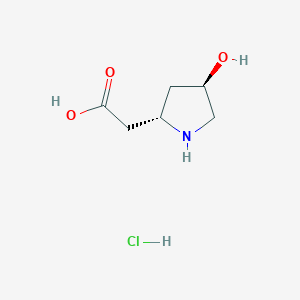
![methyl (2S)-4-methyl-2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]pentanoate](/img/structure/B2500508.png)
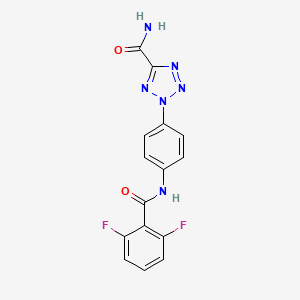
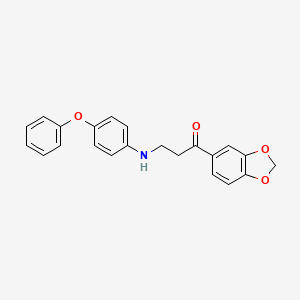
![N-(3-chloro-2-methylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2500513.png)
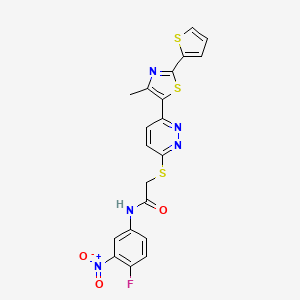

![4-chloro-N-(4-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2500519.png)
